molecular formula C5H6N4O2S B1384137 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine CAS No. 43005-49-8

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Cat. No. B1384137
CAS RN: 43005-49-8
M. Wt: 186.19 g/mol
InChI Key: XKAYRHLZQHITSP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include a melting point of >360°C, a predicted boiling point of 271.6±50.0 °C, and a predicted density of 2.19±0.1 g/cm3 .

Scientific Research Applications

  • Pharmacology and Therapeutics

    • Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Chemistry

    • Pyrimidine is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Antibacterial Activity

    • Pyrimidine derivatives have been reported to exhibit excellent antibacterial activity . For instance, 5-(5-amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxy phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one and 2-(1,3-benzothiazol-2-ylimino)-1,2-dihydro pyrimidine-4,6-diamine have shown promising antibacterial properties .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Anticancer Agents

    • Pyrimidine derivatives have been used in the modulation of myeloid leukemia and breast cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Antihypertensive Medicines

    • 4,6-dichloro-2-methyl-5-nitropyridine, a derivative of pyrimidine, is useful in the development of new antihypertensive medicines .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Explosive Materials

    • 1,1-diamino-2,2-dinitroethylene, a derivative of pyrimidine, is used in the production of explosive materials .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Antimetabolite and Antifolate Activities

    • Diazines, including pyrimidine, are reported to exhibit antimetabolite and antifolate activities .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Antiallergic Properties

    • Pyrimidine derivatives are reported to have antiallergic properties .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Tyrosine Kinase Inhibitors

    • Pyrimidine derivatives have been used as tyrosine kinase inhibitors .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Calcium Channel Antagonistic Properties

    • Pyrimidine derivatives are reported to have calcium channel antagonistic properties .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Anti-Inflammatory and Analgesic Activities

    • Pyrimidine derivatives are reported to have anti-inflammatory and analgesic activities .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .
  • Antileishmanial Properties

    • Pyrimidine derivatives are reported to have antileishmanial properties .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

Safety And Hazards

The safety and hazards of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278696
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

CAS RN

43005-49-8
Record name NSC9304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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